

Physical and chemical properties of trans-1,3-Cyclohexanediol

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Compound of Interest

Compound Name: *trans-1,3-Cyclohexanediol*

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An In-Depth Technical Guide to **trans-1,3-Cyclohexanediol**: Properties, Synthesis, and Applications

Introduction

trans-1,3-Cyclohexanediol (CAS RN: 5515-64-0) is a disubstituted cycloalkane that holds significant value as a versatile building block and intermediate in various scientific fields.^{[1][2]} Its unique stereochemical arrangement and conformational behavior dictate its physical properties and chemical reactivity, making it a molecule of interest for researchers in organic synthesis, materials science, and particularly in the design of novel pharmaceutical agents.^[1] ^[3] This guide provides a comprehensive overview of the core physical and chemical properties of **trans-1,3-cyclohexanediol**, grounded in its fundamental stereochemistry, alongside practical insights into its synthesis and handling.

PART 1: Stereochemistry and Conformational Analysis

The defining characteristic of **trans-1,3-cyclohexanediol** is the spatial arrangement of its two hydroxyl (-OH) groups. Understanding this arrangement is critical, as it governs the molecule's stability, polarity, and how it interacts with other molecules.

Cis/Trans Isomerism

In the 1,3-disubstituted cyclohexane system, two diastereomers exist: cis and trans. In the trans isomer, the two hydroxyl groups are positioned on opposite faces of the cyclohexane ring. This is distinct from the cis isomer, where they are on the same face.

cis-1,3-Cyclohexanediol
(OH groups on same face)

trans-1,3-Cyclohexanediol
(OH groups on opposite faces)

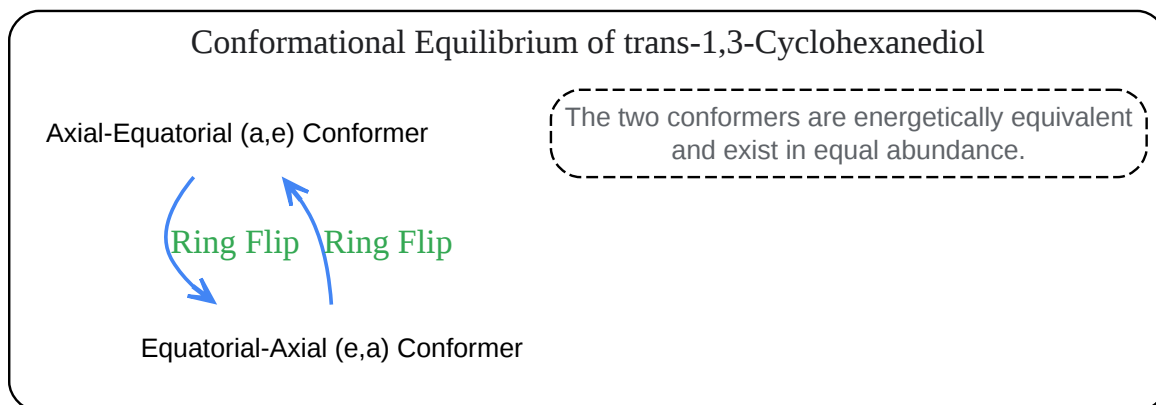
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Caption: Fundamental stereoisomers of 1,3-Cyclohexanediol.

Conformational Equilibrium: The Chair Conformation

To minimize angular and torsional strain, cyclohexane and its derivatives adopt a non-planar chair conformation. For **trans-1,3-cyclohexanediol**, this results in one hydroxyl group occupying an axial (a) position (perpendicular to the ring's plane) and the other occupying an equatorial (e) position (in the plane of the ring).^{[4][5]}

This molecule exists in a dynamic equilibrium, constantly undergoing a "ring flip" to an alternative chair conformation. In this process, the axial substituent becomes equatorial, and the equatorial substituent becomes axial. For the trans-1,3 isomer, the two resulting conformers —(a,e) and (e,a)—are energetically identical and indistinguishable.^[5] This contrasts sharply with the cis-1,3 isomer, where the ring flip interconverts between a highly unstable diaxial (a,a) conformer and a much more stable diequatorial (e,e) conformer.^[5]



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Caption: Chair-flip equilibrium for **trans-1,3-cyclohexanediol**.

PART 2: Core Properties

Physical Properties

The physical characteristics of **trans-1,3-cyclohexanediol** are a direct consequence of its structure, particularly its ability to form intermolecular hydrogen bonds via its two hydroxyl groups. These strong intermolecular forces result in a relatively high melting point and solubility in polar solvents.

Property	Value	Source(s)
CAS Number	5515-64-0	[6][7]
Molecular Formula	C ₆ H ₁₂ O ₂	[6][8][9]
Molecular Weight	116.16 g/mol	[6][9]
Appearance	White to almost white crystalline powder	[9]
Melting Point	113–120 °C	[10]
Boiling Point	135 °C / 13 mmHg	
Solubility	Soluble in water	[1][2]
pKa (Predicted)	14.70 ± 0.40	[11]

Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous identification and characterization of **trans-1,3-cyclohexanediol**.

- Infrared (IR) Spectroscopy: The IR spectrum is dominated by features characteristic of an alcohol. A prominent, broad absorption band is observed in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl groups, broadened by hydrogen bonding. Strong C-H stretching vibrations from the cyclohexane ring appear around 2850-3000 cm⁻¹. A significant C-O stretching band is also present in the 1000-1200 cm⁻¹ region.[11][12]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum provides distinct signals for the different protons in the molecule. The protons on the carbons bearing the hydroxyl groups (CH-OH) appear as characteristic multiplets. The remaining methylene protons (-CH₂-) of the cyclohexane ring produce a complex series of overlapping signals in the upfield region.
 - ¹³C NMR: The carbon NMR spectrum is simpler, showing distinct signals for the two methine carbons bonded to the hydroxyl groups and separate signals for the methylene

carbons of the ring, reflecting the molecule's symmetry.^{[6][13]}

PART 3: Chemical Reactivity and Synthesis

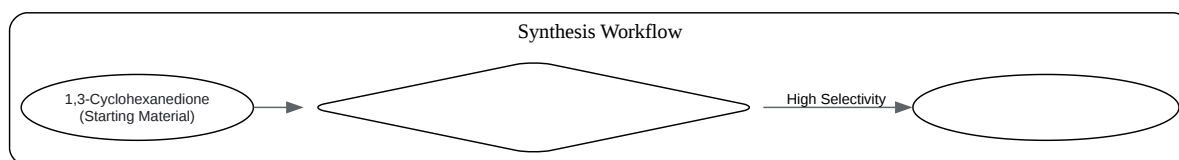
Reactivity Profile

As a diol, **trans-1,3-cyclohexanediol** undergoes reactions typical of alcohols. The two hydroxyl groups can react independently or together, depending on the reaction conditions.

- Esterification and Etherification: The hydroxyl groups readily react with acyl halides, anhydrides, or carboxylic acids to form esters, and with alkyl halides to form ethers.^[14]
- Oxidation: The secondary alcohol groups can be oxidized to the corresponding ketone, 1,3-cyclohexanedione, using standard oxidizing agents.
- Incompatibilities: The compound is incompatible with strong oxidizing agents.^{[1][15]}

Synthetic Approach: Reduction of 1,3-Cyclohexanedione

A common and effective method for synthesizing 1,3-cyclohexanediol is the reduction of 1,3-cyclohexanedione. The stereochemical outcome (cis vs. trans) can be controlled by the choice of reducing agent and reaction conditions. High selectivity for the trans isomer can be achieved using sodium borohydride (NaBH_4).^[16]



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Caption: Synthesis of **trans-1,3-cyclohexanediol** via reduction.

Experimental Protocol: Synthesis via Reduction

The following protocol is a representative procedure for the synthesis of **trans-1,3-cyclohexanediol**, adapted from established methods.[\[16\]](#)

- **Reaction Setup:** To a solution of 1,3-cyclohexanedione (1 equivalent) in an appropriate solvent (e.g., tetrahydrofuran or an alcohol) in a round-bottom flask equipped with a magnetic stirrer, add sodium borohydride (NaBH_4 , ~2 equivalents) portion-wise at 0 °C.
- **Reaction Execution:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitor by TLC).
- **Workup:** Carefully quench the reaction by the slow addition of dilute hydrochloric acid until the effervescence ceases.
- **Extraction:** Extract the aqueous solution multiple times with an organic solvent such as ethyl acetate.
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure **trans-1,3-cyclohexanediol**.

PART 4: Applications and Safety

Applications in Research and Drug Development

The well-defined stereochemistry of **trans-1,3-cyclohexanediol** makes it a valuable chiral scaffold.

- **Pharmaceuticals and Agrochemicals:** It serves as a key intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients and agrochemicals.
[\[1\]](#)[\[2\]](#)
- **Chiral Ligands:** Its C_2 -symmetric nature (in its enantiomerically pure forms) makes it a precursor for chiral ligands used in asymmetric catalysis.
- **Conformational Studies:** The rigid chair structure is a useful model system for studying stereoelectronic effects and non-covalent interactions in organic chemistry.[\[3\]](#)

Safety and Handling

While **trans-1,3-cyclohexanediol** is stable under normal conditions, appropriate safety precautions must be observed.[15]

- Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[17]
- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Ensure adequate ventilation.[15]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][15]
- Fire Safety: In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Thermal decomposition can produce irritating gases like carbon monoxide and carbon dioxide.[15]

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